2,6-Difluoroaniline (CAS: 5509-65-9) is a highly specialized, symmetrically dihalogenated aromatic amine primarily procured as a critical building block for agrochemicals, pharmaceuticals, and advanced materials. Characterized by the strong electron-withdrawing inductive effects of its two ortho-fluorine atoms, it exhibits significantly reduced basicity compared to unsubstituted aniline, alongside distinct steric shielding of the amine group [1]. In industrial procurement, this compound is rarely interchangeable with other halogenated anilines; its specific electronic and structural profile is an absolute requirement for synthesizing active pharmaceutical ingredients (APIs) and high-value herbicides like florasulam and flumetsulam, where the 2,6-difluorophenyl moiety is essential for target-site binding and biological efficacy [2].
Attempting to substitute 2,6-difluoroaniline with closely related analogs like 2,6-dichloroaniline or mono-fluoroanilines fundamentally disrupts both synthetic processability and downstream product viability. From an electronic standpoint, the basicity of the amine is finely tuned by the ortho-fluorines; replacing them with chlorine atoms drops the pKa too low, severely deactivating the amine toward necessary electrophilic coupling reactions [1]. Conversely, using unsubstituted aniline results in over-reactivity and a lack of ortho-steric protection, leading to poor regioselectivity and heavy by-product formation. Furthermore, in the synthesis of specialized fluorophores and agrochemicals, the specific leaving-group ability and atomic radius of fluorine are non-negotiable; dichloro-analogs yield intermediates with drastically inferior nucleophilic aromatic substitution (SNAr) reactivity, directly crippling final product yields[2].
The symmetrical ortho-fluorine substitution strictly dictates the basicity and nucleophilicity of the amine group. Quantitative measurements show that 2,6-difluoroaniline possesses a pKa of 1.81. This is significantly less basic than unsubstituted aniline (pKa 4.61) and 2-fluoroaniline (pKa 3.20), but notably more basic than 2,6-dichloroaniline (pKa 0.71) [1]. This intermediate pKa value provides a critical 'sweet spot' for process chemistry, preventing the over-reactivity of aniline while avoiding the extreme nucleophilic deactivation seen in the dichloro analog.
| Evidence Dimension | Conjugate acid pKa at 25°C |
| Target Compound Data | pKa = 1.81 |
| Comparator Or Baseline | Aniline (pKa = 4.61) and 2,6-dichloroaniline (pKa = 0.71) |
| Quantified Difference | 2.8 pH units less basic than aniline; 1.1 pH units more basic than 2,6-dichloroaniline |
| Conditions | Standard aqueous pKa measurement |
This exact basicity profile ensures optimal reactivity in complex sulfonamide cross-coupling reactions, minimizing side reactions without requiring the harsh forcing conditions needed for dichloroanilines.
When utilized as a precursor for benzoxadiazole-based labeling reagents, 2,6-difluoroaniline significantly outperforms its dichloro counterpart. The synthesis of NBD-F from 2,6-difluoroaniline proceeds in a 24% overall yield, compared to 20% for NBD-Cl derived from 2,6-dichloroaniline. More critically, the resulting NBD-F reagent demonstrates vastly superior downstream reactivity in nucleophilic aromatic substitution (SNAr) applications, achieving a 75% yield when synthesizing the fluorescent carbohydrate 2-NBDG, whereas the NBD-Cl analog yields only 12%[1].
| Evidence Dimension | Downstream SNAr labeling yield (2-NBDG synthesis) |
| Target Compound Data | 75% yield using difluoro-derived NBD-F |
| Comparator Or Baseline | 12% yield using dichloro-derived NBD-Cl |
| Quantified Difference | 6.25-fold increase in final product yield |
| Conditions | Reaction with glucosamine and triethylamine in DMF at 23°C |
For manufacturers of biochemical probes and labels, starting with the difluoro precursor is mandatory to achieve commercially viable yields in final SNAr conjugation steps.
2,6-Difluoroaniline is the precise, non-substitutable precursor required for the industrial synthesis of the broad-spectrum herbicide florasulam. Under optimized manufacturing conditions involving controlled addition in 1,2-propylene glycol, the coupling of 2,6-difluoroaniline with the corresponding sulfonyl chloride achieves isolated yields of 65–85% [1]. Substitution with mono-fluoro or unhalogenated anilines is not viable, as the 2,6-difluoro moiety is an absolute structural requirement for the target molecule's inhibition of acetolactate synthase.
| Evidence Dimension | Isolated yield of active herbicidal API |
| Target Compound Data | 65–85% isolated yield of florasulam |
| Comparator Or Baseline | Generic anilines (0% yield of active target API) |
| Quantified Difference | Exclusive enabler of the specific active ingredient |
| Conditions | Reaction with sulfonyl chloride in 1,2-propylene glycol with base |
Procurement of this exact isomer is strictly required for agrochemical manufacturers producing florasulam or flumetsulam, as alternative anilines cannot yield the biologically active product.
2,6-Difluoroaniline is the mandatory starting material for synthesizing high-value ALS-inhibiting herbicides, including florasulam and flumetsulam. Its specific basicity and steric profile allow for high-yielding (65-85%) sulfonyl chloride coupling reactions at scale, while the 2,6-difluoro substitution pattern is strictly required for the final product's biological efficacy [1].
In the production of biochemical labeling reagents, 2,6-difluoroaniline is the preferred precursor for synthesizing NBD-F (4-fluoro-7-nitrobenz-2,1,3-oxadiazole). The resulting aryl fluoride exhibits drastically higher SNAr reactivity than its chlorinated counterpart, enabling over 6-fold higher yields in downstream amine-labeling applications such as the synthesis of 2-NBDG [2].
For materials science applications requiring enhanced thermal stability and tailored dielectric properties, 2,6-difluoroaniline serves as a critical monomer. The unique zero-point energy and thermal decomposition protection afforded by the difluoro substitution make it highly suitable for synthesizing organosoluble thermoplastic polyimides used in ultra-thin chip packaging and advanced electronics[3].
Flammable;Irritant